3-(Aminomethyl)pyridine-2,4,5,6-d4

Übersicht

Beschreibung

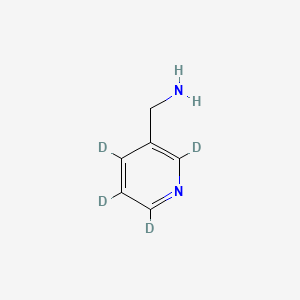

3-(Aminomethyl)pyridine-2,4,5,6-d4 is a deuterated derivative of 3-(aminomethyl)pyridine, where four hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring are replaced with deuterium (D). Its molecular formula is C₆H₄D₄N₂, and it has a molecular weight of 132.18 g/mol . This compound is primarily used as a pharmaceutical intermediate and in isotopic labeling studies due to its deuterium substitution, which enhances metabolic stability and facilitates tracking in spectroscopic analyses (e.g., NMR) .

Vorbereitungsmethoden

Catalytic Deuteration Strategies

Catalytic deuteration remains a cornerstone for introducing deuterium into pyridine derivatives. A Pd/C-Pt/C mixed catalyst system enables efficient hydrogen-deuterium exchange at reduced temperatures (120°C) using D₂O as the deuterium source . This method achieves 85% yield for analogous pyridine structures by optimizing reaction time and D₂O stoichiometry. For multi-site deuteration, iterative exposure to D₂O at varying concentrations (70–99.9%) selectively incorporates deuterium at the 2, 4, 5, and 6 positions . Key parameters include:

-

Catalyst Composition : Pd/C-Pt/C (1:1 ratio) ensures balanced activity and selectivity.

-

Solvent System : Anhydrous DMF minimizes proton back-exchange.

-

Temperature Control : Maintaining 120°C prevents thermal degradation of the aminomethyl group.

Notably, this approach avoids harsh acidic or basic conditions, preserving the structural integrity of the pyridine core .

Umpolung-Mediated Aminomethyl Functionalization

The traceless C3-selective umpolung strategy offers a direct route to introduce the aminomethyl group while retaining deuterium labels . This one-pot method involves:

-

Formation of 1-Amidopyridin-1-ium Salts : Pyridine reacts with chloroformamidinium salts under mild conditions.

-

Mannich-Type Coupling : The intermediate undergoes C–C bond formation with aminals, yielding 3-(aminomethyl)pyridine precursors.

-

Reductive Cleavage : Zinc dust in acetic acid removes the directing group, generating the target compound.

This method achieves regioselectivity >95% for the C3 position, critical for applications requiring precise functionalization . Deuterated starting materials ensure retention of isotopic labels at positions 2, 4, 5, and 6.

Electrochemical C–H Deuteration

A breakthrough metal-free electrochemical method enables C4-selective deuteration using D₂O at room temperature . While initially designed for monodeuteration, sequential electrolysis and catalyst tuning permit multi-site labeling. Key innovations include:

-

Electrolyte System : Tetrabutylammonium iodide facilitates electron transfer without side reactions.

-

Voltage Optimization : 1.5 V vs. Ag/AgCl balances deuteration efficiency and substrate stability.

-

Scalability : Batch reactions produce gram-scale quantities with 78–92% isotopic purity .

This method’s compatibility with aqueous conditions simplifies post-synthetic purification, though C2, C5, and C6 deuteration requires supplementary catalytic steps .

Isotopic Exchange and Post-Synthetic Modification

Isotopic exchange via refluxing in D₂O with Pd/C catalysts introduces deuterium at thermodynamically labile positions . For 3-(aminomethyl)pyridine-2,4,5,6-d4, this method is most effective for late-stage deuteration of the 2 and 6 positions, achieving >90% incorporation after 48 hours. Post-synthetic modifications, such as reductive amination with deuterated methylamine, further enhance isotopic content at the aminomethyl group .

Analytical Validation of Deuteration

Ensuring isotopic purity necessitates multi-technique characterization:

Deuterium NMR resolves overlapping signals from aromatic protons, confirming >98% deuteration at all specified positions . HRMS further validates the absence of protio contaminants, with molecular ion clusters matching theoretical isotopic distributions .

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

Catalytic deuteration offers the best balance of yield and multi-site selectivity, whereas electrochemical methods excel in environmental sustainability. Umpolung strategies are ideal for applications requiring regioselective functionalization.

Analyse Chemischer Reaktionen

3-(Aminomethyl)pyridine-2,4,5,6-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)pyridine-2,4,5,6-d4 has several applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.

Medicine: This compound can be used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Wirkmechanismus

The mechanism of action of 3-(aminomethyl)pyridine-2,4,5,6-d4 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The presence of deuterium can also influence the compound’s reactivity and stability, making it a valuable tool for studying reaction mechanisms and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- CAS Registry Number : 1020719-00-9

- Structural Formula: Deuterium atoms replace hydrogens at pyridine positions 2, 4, 5, and 6, with an aminomethyl (-CH₂NH₂) group at position 3 .

- Safety Profile : Classified as a skin and eye irritant (Category 1C/1) under GHS guidelines .

Comparison with Structurally Similar Compounds

3-Aminopyridine (3AP)

- Molecular Formula : C₅H₆N₂

- Molecular Weight : 94.11 g/mol .

- Structure: Features an amino (-NH₂) group directly attached to the pyridine ring at position 3.

- Applications : Widely used in medicinal chemistry and as a precursor for synthesizing bioactive molecules .

- Key Differences: Lacks the aminomethyl (-CH₂NH₂) side chain, reducing its molecular weight and altering solubility. Non-deuterated, making it less suitable for isotopic labeling compared to 3-(Aminomethyl)pyridine-d4 .

4-(Aminomethyl)pyridine

- Molecular Formula : C₆H₈N₂

- Molecular Weight : 108.14 g/mol .

- Structure: Aminomethyl group at position 4 of the pyridine ring.

- Applications: Potentiates high-voltage-activated calcium channels (HVACCs) with greater efficacy than 4-aminopyridine (4-AP) in neuromuscular therapies .

- Key Differences: Positional isomerism (aminomethyl at C4 vs. C3) alters biological activity and receptor interactions. Non-deuterated, limiting its utility in metabolic stability studies .

3-Methylaminomethylpyridine

- Molecular Formula : C₇H₁₀N₂

- Structure: Methyl group (-CH₃) attached to the aminomethyl side chain at position 3 .

- Applications : Used in organic synthesis and pharmaceutical research.

- Key Differences: Increased lipophilicity due to the methyl group, enhancing membrane permeability compared to 3-(Aminomethyl)pyridine-d4. Non-deuterated structure lacks isotopic labeling advantages .

Myosmine-2,4,5,6-d4

- Molecular Formula : C₉H₁₀N₂

- Molecular Weight : 150.22 g/mol .

- Structure : Pyrrolidinyl group attached to the pyridine ring, with deuterium at positions 2, 4, 5, and 6.

- Applications : Isotopic tracer in biochemical studies.

- Key Differences: Larger molecular weight and structural complexity due to the pyrrolidinyl substituent. Shared deuterium substitution but distinct pharmacological applications compared to 3-(Aminomethyl)pyridine-d4 .

Data Table: Comparative Analysis of Key Compounds

Isotopic Labeling Advantages

The deuterium substitution in 3-(Aminomethyl)pyridine-d4 reduces metabolic degradation rates (kinetic isotope effect), making it valuable for NMR spectroscopy and drug metabolism studies . In contrast, non-deuterated analogs like 3AP lack this stability .

Biologische Aktivität

3-(Aminomethyl)pyridine-2,4,5,6-d4, also known as d4-3-AMP, is a deuterated derivative of 3-(aminomethyl)pyridine. The substitution of hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring with deuterium enhances its utility in various scientific applications. This article explores the biological activity of d4-3-AMP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H8D4N2

- Structure : The compound features a pyridine ring with an aminomethyl group. The deuteration improves NMR spectroscopy outcomes by providing clearer signals due to the different spin properties of deuterium compared to hydrogen.

Mechanisms of Biological Activity

The biological activity of d4-3-AMP is primarily linked to its interaction with specific proteins involved in cellular processes. Notably:

-

Targeting Survivin Protein :

- d4-3-AMP has been shown to bind to the BIR domain of the Survivin protein, which is part of the anti-apoptotic protein family. This interaction inhibits Survivin’s function and may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment.

-

NMR Applications :

- The isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms. By utilizing NMR-based screening techniques, researchers can investigate binding interactions with proteins more effectively.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of d4-3-AMP:

Table 1: Summary of Biological Activities

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that d4-3-AMP significantly reduced the viability of various cancer cell lines by promoting apoptosis through Survivin inhibition. This effect was quantified using cell viability assays and flow cytometry analysis to measure apoptotic markers.

Applications in Medicinal Chemistry

The unique properties of d4-3-AMP make it a valuable tool in medicinal chemistry:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Aminomethyl)pyridine-2,4,5,6-d4, and how do isotopic labeling protocols affect yield?

The synthesis of deuterated analogs like this compound typically involves catalytic hydrogen-deuterium exchange or deuterium incorporation during precursor synthesis. For example, deuterated pyridine derivatives can be synthesized using Pd/C or Rh catalysts under deuterium gas (D₂) to achieve high isotopic enrichment (>98 atom% D) . Key challenges include minimizing isotopic dilution and optimizing reaction conditions (e.g., temperature, solvent purity) to maintain deuterium retention. Analytical methods like mass spectrometry and <sup>2</sup>H NMR are critical for verifying isotopic purity .

Q. How do the physical and chemical properties of this compound differ from its non-deuterated analog?

Deuteration alters properties such as boiling point, solubility, and vibrational frequencies. For instance, the deuterated compound may exhibit a slightly higher boiling point due to isotopic mass effects, as seen in similar pyridine-d₄ derivatives . IR spectroscopy reveals shifts in C-D stretching vibrations (~2100–2200 cm⁻¹) compared to C-H (~3000 cm⁻¹) . Solubility in polar solvents (e.g., water, ethanol) remains comparable, but kinetic isotope effects (KIEs) must be considered in reactions involving proton/deuteron transfer .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified as corrosive (Skin Corrosion/Irritation Category 1B) and a severe eye irritant (Serious Eye Damage Category 1). Handling requires PPE (gloves, goggles), fume hoods, and secondary containment. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in studying coordination chemistry and metal-organic frameworks (MOFs)?

The compound serves as a versatile ligand due to its dual amino and pyridine donor sites. In Mn(II)-thiocyanate coordination polymers, it forms octahedral complexes with layers connected via N–H···S hydrogen bonds, as confirmed by single-crystal X-ray diffraction . Isotopic labeling enables tracking ligand behavior in dynamic MOF systems, such as ligand exchange or guest adsorption/desorption, via <sup>2</sup>H NMR or neutron scattering .

Q. What role does this compound play in biocatalytic synthesis, and how does deuteration influence enzyme-substrate interactions?

Whole-cell biocatalysis using engineered transaminases or carboxylic acid reductases (CARs) can synthesize this compound from deuterated precursors. Deuteration may alter substrate binding in enzyme active sites due to KIEs, affecting reaction rates or stereoselectivity. For example, deuterated amines show reduced Vmax in transaminase-catalyzed reactions, requiring optimization of enzyme mutants or reaction pH .

Q. How can contradictions in spectral data (e.g., NMR, IR) between deuterated and non-deuterated analogs be resolved?

Discrepancies arise from isotopic shifts and quadrupolar splitting in <sup>2</sup>H NMR. For accurate assignments:

- Compare experimental spectra with computational predictions (DFT for <sup>1</sup>H/<sup>2</sup>H chemical shifts).

- Use heteronuclear correlation experiments (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to map deuterium positions .

- Validate IR bands via isotopic dilution studies in non-deuterated matrices .

Q. What strategies are effective for incorporating this compound into bioactive molecules for medicinal chemistry studies?

The compound’s aminomethyl group enables conjugation with pharmacophores (e.g., sulfonamides, heterocycles) via reductive amination or carbodiimide coupling. For example, it has been derivatized into N-(pyridin-2-yl)methanesulfonamide analogs with potential kinase inhibitory activity . Deuteration enhances metabolic stability in vivo, requiring pharmacokinetic studies to assess deuterium’s impact on bioavailability and clearance .

Q. Methodological Considerations

- Isotopic Purity Validation : Use LC-MS (ESI+) with deuterium enrichment calculations based on m/z ratios .

- Crystallography : Single-crystal X-ray diffraction confirms ligand geometry and hydrogen-bonding patterns in coordination complexes .

- Kinetic Studies : Monitor KIEs in enzyme-mediated reactions using stopped-flow spectroscopy or isotopic labeling .

Eigenschaften

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661781 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-00-9 | |

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.